molecular formula C25H29N3O2S B5965729 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide

4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide

Cat. No. B5965729
M. Wt: 435.6 g/mol
InChI Key: NGSDBNPXYNJSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells, a type of white blood cell that is essential for the immune system.

Mechanism of Action

4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide selectively binds to BTK and inhibits its activity, which results in the suppression of downstream signaling pathways involved in B cell activation and proliferation. This leads to the inhibition of antibody production and the suppression of immune responses, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide has been shown to have several biochemical and physiological effects on B cells, including the inhibition of B cell receptor signaling, the suppression of B cell activation and proliferation, and the induction of apoptosis (programmed cell death). These effects have been observed in both in vitro and in vivo studies, indicating the potential therapeutic value of 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide for lab experiments is its selectivity for BTK, which allows for the specific inhibition of B cell signaling pathways without affecting other cell types. However, one limitation of 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide is its relatively low solubility, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for the research and development of 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide. One direction is the evaluation of its therapeutic potential in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, the development of novel BTK inhibitors based on the structure of 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide could lead to the discovery of more potent and selective inhibitors with improved therapeutic profiles.

Synthesis Methods

The synthesis of 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis method has been described in detail in a patent application by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide has shown promising results in inhibiting B cell activation and proliferation, leading to the suppression of disease progression.

properties

IUPAC Name

4-[1-(2-phenylethyl)piperidin-4-yl]oxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-19(25-26-14-18-31-25)27-24(29)21-7-9-22(10-8-21)30-23-12-16-28(17-13-23)15-11-20-5-3-2-4-6-20/h2-10,14,18-19,23H,11-13,15-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSDBNPXYNJSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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